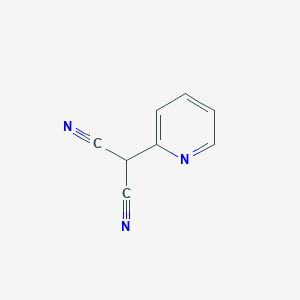
2,3-Diaminobenzamid
Übersicht
Beschreibung
2,3-Diaminobenzamide is an organic compound with the chemical formula C7H9N3O. It features two amino groups and one benzamide group in its structure. This compound is typically found as a colorless to pale yellow crystalline solid and is soluble in various organic solvents such as ethanol, dichloromethane, and chloroform, but not in water .
Wissenschaftliche Forschungsanwendungen
2,3-Diaminobenzamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that this compound can interact with various aldehydes under certain conditions .
Mode of Action
2,3-Diaminobenzamide can react with aldehydes under visible light irradiation at ambient temperature in the presence of PYTZ and pumping air (or other oxidant) to obtain the desired compound . This suggests that 2,3-Diaminobenzamide may act as a reactant in certain chemical reactions, particularly in the synthesis of benzimidazole derivatives .
Biochemical Pathways
The compound’s ability to react with aldehydes suggests it may play a role in reactions involving these compounds .
Result of Action
The compound’s ability to react with aldehydes under certain conditions suggests it may contribute to the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Diaminobenzamide. For instance, the compound’s reaction with aldehydes occurs under visible light irradiation at ambient temperature . This suggests that light and temperature may play a role in the compound’s activity.
Biochemische Analyse
Biochemical Properties
2,3-Diaminobenzamide plays a significant role in biochemical reactions, particularly in the inhibition of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The compound interacts with PARP by binding to it and preventing the enzyme from using up nicotinamide adenine dinucleotide (NAD+), which is crucial for DNA repair . This interaction leads to the depletion of NAD+ levels, affecting the cell’s ability to repair DNA and ultimately leading to cell death.
Cellular Effects
2,3-Diaminobenzamide has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting PARP, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PARP by 2,3-Diaminobenzamide leads to reduced DNA repair capacity, which can result in increased cell death, particularly in cancer cells that rely heavily on PARP for survival . This makes 2,3-Diaminobenzamide a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of 2,3-Diaminobenzamide involves its binding to PARP, thereby inhibiting the enzyme’s activity . This inhibition prevents PARP from utilizing NAD+ for DNA repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, 2,3-Diaminobenzamide may interact with other biomolecules involved in DNA repair and cell survival pathways, further enhancing its cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Diaminobenzamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2,3-Diaminobenzamide remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to 2,3-Diaminobenzamide can lead to sustained inhibition of DNA repair and prolonged cytotoxic effects on cells.
Dosage Effects in Animal Models
The effects of 2,3-Diaminobenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses can lead to significant cell death and adverse effects . Studies have shown that there is a threshold dose beyond which the toxic effects of 2,3-Diaminobenzamide become pronounced . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.
Metabolic Pathways
2,3-Diaminobenzamide is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, which introduce or unmask hydrophilic groups . In phase II reactions, 2,3-Diaminobenzamide undergoes conjugation with glucuronic acid, sulfate, or other molecules, facilitating its excretion from the body . These metabolic pathways are crucial for the detoxification and elimination of 2,3-Diaminobenzamide.
Transport and Distribution
The transport and distribution of 2,3-Diaminobenzamide within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects . The localization and accumulation of 2,3-Diaminobenzamide within specific tissues and cells are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of 2,3-Diaminobenzamide is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2,3-Diaminobenzamide within the nucleus, where PARP is primarily located, is essential for its inhibitory effects on DNA repair . Understanding the subcellular localization of 2,3-Diaminobenzamide can provide insights into its mechanism of action and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Condensation with Acetylacetone: One method involves the condensation of diaminobenzamide with acetylacetone, followed by acid hydrolysis to yield 2,3-diaminobenzamide.
Reaction with Benzotriazole Salts: Another method involves the reaction of benzotriazole salts with N-chloropropionamide and aldehydes under specific conditions.
Industrial Production Methods
While specific industrial production methods for 2,3-diaminobenzamide are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2,3-Diaminobenzamide can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve reagents such as halogenated compounds and strong bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzamides and related compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzamide: This compound is structurally similar but contains only one amino group.
3-Aminobenzamide: Similar to 2,3-diaminobenzamide but with the amino group positioned differently on the benzene ring.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of amino groups, leading to different chemical properties.
Uniqueness
2,3-Diaminobenzamide is unique due to the presence of two amino groups, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic organic chemistry and medicinal research .
Eigenschaften
IUPAC Name |
2,3-diaminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJZCSEYBQUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440634 | |
| Record name | 2,3-diaminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711007-44-2 | |
| Record name | 2,3-diaminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do catalysts like PYTZ impact the synthesis of benzimidazoles, and could similar approaches be applied to 2,3-diaminobenzamide as a starting material?
A1: The research article demonstrates that PYTZ acts as an efficient catalyst for the one-pot synthesis of 2-substituted-1H-4-carboxamide benzimidazoles. [] While the study doesn't specifically utilize 2,3-diaminobenzamide, it highlights the potential of similar catalytic approaches for synthesizing benzimidazole derivatives. Further research would be needed to explore the reactivity of 2,3-diaminobenzamide under similar reaction conditions and to determine the optimal catalyst for achieving desired products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)



![(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)





![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
